molecular formula C11H24N2 B3329008 1-Hexyl-1,4-diazepane CAS No. 54256-46-1

1-Hexyl-1,4-diazepane

Cat. No.: B3329008
CAS No.: 54256-46-1
M. Wt: 184.32 g/mol
InChI Key: CLEJIWBZBJQLRW-UHFFFAOYSA-N
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Description

1-Hexyl-1,4-diazepane is a chemical compound with the molecular formula C11H24N2. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of hexylamine with 1,4-dichlorobutane under basic conditions to form the diazepane ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hexyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Comparison with Similar Compounds

Uniqueness: 1-Hexyl-1,4-diazepane is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-hexyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-9-13-10-6-7-12-8-11-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJIWBZBJQLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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